molecular formula C15H15NO3 B8721514 Tert-butyl(4-cyano-2-ethynylphenoxy)acetate

Tert-butyl(4-cyano-2-ethynylphenoxy)acetate

Cat. No. B8721514
M. Wt: 257.28 g/mol
InChI Key: TVYUKZWIJHSDTF-UHFFFAOYSA-N
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Patent
US08273769B2

Procedure details

Following the general method as outlined in Intermediate 3, starting from tert-butyl{4-cyano-2-[(trimethylsilyl)ethynyl]phenoxy}acetate (Intermediate 45), the title compound was obtained as an oil in 72% yield.
Name
Intermediate 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tert-butyl{4-cyano-2-[(trimethylsilyl)ethynyl]phenoxy}acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Intermediate 45
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
72%

Identifiers

REACTION_CXSMILES
C(OC(=O)COC1C=CC(Cl)=CC=1C#C)(C)(C)C.[C:19]([O:23][C:24](=[O:41])[CH2:25][O:26][C:27]1[CH:32]=[CH:31][C:30]([C:33]#[N:34])=[CH:29][C:28]=1[C:35]#[C:36][Si](C)(C)C)([CH3:22])([CH3:21])[CH3:20]>>[C:19]([O:23][C:24](=[O:41])[CH2:25][O:26][C:27]1[CH:32]=[CH:31][C:30]([C:33]#[N:34])=[CH:29][C:28]=1[C:35]#[CH:36])([CH3:22])([CH3:21])[CH3:20]

Inputs

Step One
Name
Intermediate 3
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(COC1=C(C=C(C=C1)Cl)C#C)=O
Step Two
Name
tert-butyl{4-cyano-2-[(trimethylsilyl)ethynyl]phenoxy}acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(COC1=C(C=C(C=C1)C#N)C#C[Si](C)(C)C)=O
Step Three
Name
Intermediate 45
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(COC1=C(C=C(C=C1)C#N)C#C[Si](C)(C)C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(COC1=C(C=C(C=C1)C#N)C#C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.